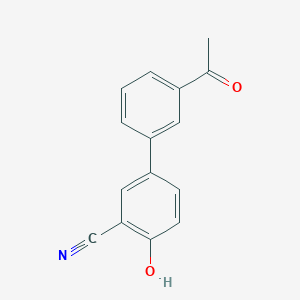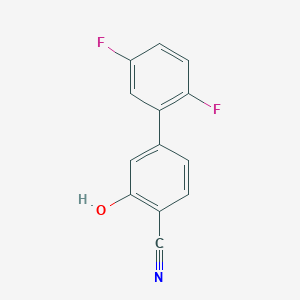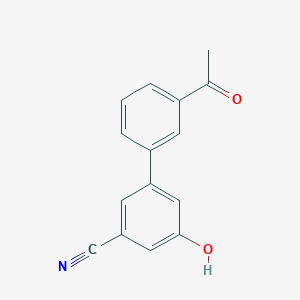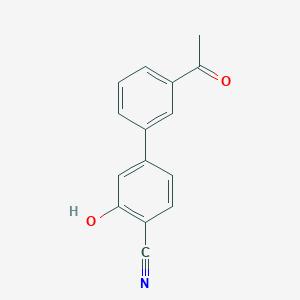
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% (2C5FCP95) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a highly reactive compound that can be used to synthesize other compounds and is known for its wide range of applications in the pharmaceutical and chemical industries.
Aplicaciones Científicas De Investigación
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including anti-cancer agents, antibiotics, and anti-inflammatory drugs. It is also used in the synthesis of various chemicals, including dyes, pigments, and surfactants. Additionally, it is used in the synthesis of pesticides and herbicides.
Mecanismo De Acción
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% is a highly reactive compound and is known to react with various organic and inorganic compounds. It is believed to act as a nucleophilic reagent, forming covalent bonds with various molecules. It is also believed to act as an oxidizing agent, forming free radicals that can react with other molecules.
Biochemical and Physiological Effects
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have antibacterial and antifungal activity, as well as to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% is a highly reactive compound and is suitable for use in laboratory experiments. It is relatively easy to synthesize and can be isolated and purified using standard chromatographic techniques. However, it is important to note that the compound is highly toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% are vast and there are many areas for future research. One area of research is the development of new synthetic methods for the synthesis of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% and to evaluate its potential therapeutic applications. Furthermore, research is needed to explore the potential applications of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% in the synthesis of other compounds, such as dyes, pigments, and surfactants. Finally, research is needed to explore the potential toxicological effects of 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%.
Métodos De Síntesis
2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 2-cyano-3-fluorophenylacetic acid with 5-chloro-2-cyanophenol in the presence of a base catalyst, such as potassium carbonate. The second step involves the reaction of the resulting 2-cyano-5-(3-cyano-2-fluorophenyl)phenol with 2-cyano-3-fluorophenylacetic acid in the presence of a base catalyst, such as potassium carbonate. The resulting product is 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol, 95%, which can be isolated and purified using standard chromatographic techniques.
Propiedades
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-11(8-17)2-1-3-12(14)9-4-5-10(7-16)13(18)6-9/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPXURMLQDFDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C#N)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684753 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-03-9 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














